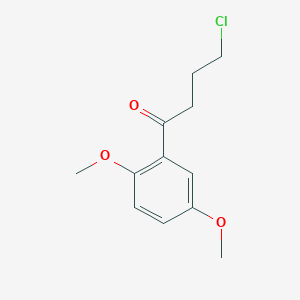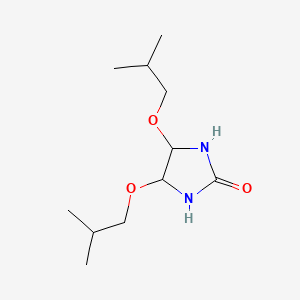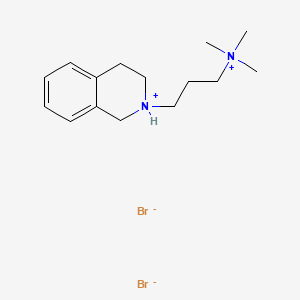
Isoquinolinium, 1,2,3,4-tetrahydro-2-(3-(trimethylammonio)propyl)-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinolinium, 1,2,3,4-tetrahydro-2-(3-(trimethylammonio)propyl)-, dibromide is a synthetic compound belonging to the class of isoquinolinium derivatives Isoquinolinium compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 1,2,3,4-tetrahydro-2-(3-(trimethylammonio)propyl)-, dibromide typically involves the quaternization of 1,2,3,4-tetrahydroisoquinoline with a suitable alkylating agent. The reaction is usually carried out in the presence of a solvent such as acetonitrile or ethanol under reflux conditions. The resulting quaternary ammonium salt is then treated with hydrobromic acid to yield the dibromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Isoquinolinium, 1,2,3,4-tetrahydro-2-(3-(trimethylammonio)propyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to a tertiary amine.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides of the isoquinolinium compound.
Reduction: Tertiary amines.
Substitution: Various substituted isoquinolinium derivatives depending on the nucleophile used.
科学的研究の応用
Isoquinolinium, 1,2,3,4-tetrahydro-2-(3-(trimethylammonio)propyl)-, dibromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders and as a muscle relaxant.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of Isoquinolinium, 1,2,3,4-tetrahydro-2-(3-(trimethylammonio)propyl)-, dibromide involves its interaction with specific molecular targets and pathways. The quaternary ammonium group allows the compound to interact with negatively charged sites on biological molecules, leading to disruption of cellular processes. In neurodegenerative disorders, it may act by modulating neurotransmitter levels and protecting neurons from oxidative stress.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the quaternary ammonium group.
Isoquinoline: A simpler analog with a similar core structure but different functional groups.
Quaternary Ammonium Salts: Compounds with similar quaternary ammonium groups but different core structures.
Uniqueness
Isoquinolinium, 1,2,3,4-tetrahydro-2-(3-(trimethylammonio)propyl)-, dibromide is unique due to its combination of the isoquinolinium core with a quaternary ammonium group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
64047-68-3 |
|---|---|
分子式 |
C15H26Br2N2 |
分子量 |
394.19 g/mol |
IUPAC名 |
trimethyl-[3-(1,2,3,4-tetrahydroisoquinolin-2-ium-2-yl)propyl]azanium;dibromide |
InChI |
InChI=1S/C15H25N2.2BrH/c1-17(2,3)12-6-10-16-11-9-14-7-4-5-8-15(14)13-16;;/h4-5,7-8H,6,9-13H2,1-3H3;2*1H/q+1;;/p-1 |
InChIキー |
VDOXASKSMFFHKM-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCC[NH+]1CCC2=CC=CC=C2C1.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



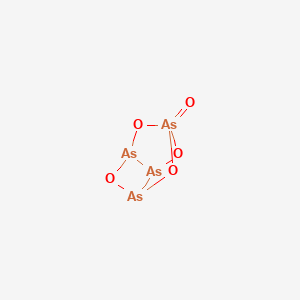
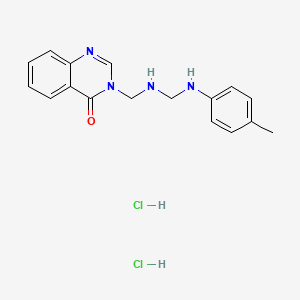
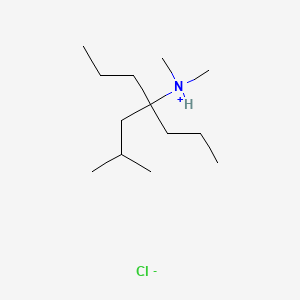

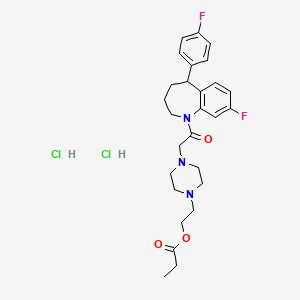
![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
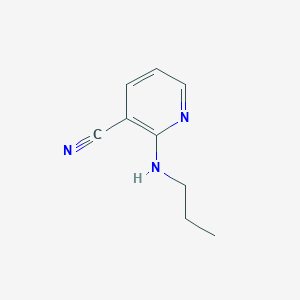
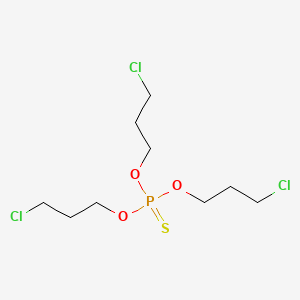
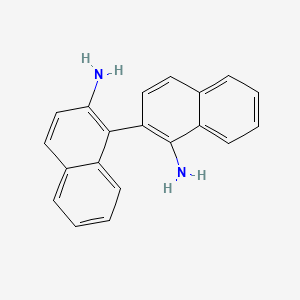
![2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole](/img/structure/B13771586.png)
